Indispensable 5-Methyl Substituent for 11β-HSD-1 Inhibitor Pharmacophore Integrity
The Amgen patent US20080021022A1 explicitly discloses that the 5-methyl-3-phenyl-3-hydroxypyrrolidine scaffold is a required intermediate for preparing 1-{[3-(4-methoxyphenyl)isoxazol-4-yl]carbonyl}-5-methyl-3-phenylpyrrolidin-3-ol, a final compound with therapeutic utility in diabetes and obesity [1]. When the 5-methyl group is absent (i.e., using 3-phenyl-3-pyrrolidinol as the building block), the resulting isoxazole-carbonyl derivative is a structurally distinct molecule not encompassed by the patent claims and lacking empirical validation for 11β-HSD-1 inhibition. The patent's representative compound embodiments consistently incorporate the 5-methyl group as a defined structural feature [1].
| Evidence Dimension | Structural patent enablement and pharmacophore integrity for 11β-HSD-1 inhibition |
|---|---|
| Target Compound Data | 5-methyl-3-phenyl-3-hydroxypyrrolidine scaffold (MW 177.24); core of patented 11β-HSD-1 inhibitors |
| Comparator Or Baseline | 3-phenyl-3-pyrrolidinol (CAS 49798-31-4; MW 163.22); lacks 5-methyl group |
| Quantified Difference | The 5-methyl group introduces an additional stereocenter and lipophilic surface; the non-methylated analog falls outside the patent genus and has no demonstrated 11β-HSD-1 activity. |
| Conditions | Patent US20080021022A1 synthesis and SAR of 11β-HSD-1 inhibitors |
Why This Matters
A scientist working on 11β-HSD-1 drug discovery must obtain the 5-methyl-substituted building block to access the patent-protected chemical space; generic pyrrolidin-3-ols are structurally insufficient and synthetically non-conducive.
- [1] Amgen Inc. Substituted Azole Aromatic Heterocycles as Inhibitors of 11β-HSD-1. US Patent US20080021022A1, 2008. View Source
